methyl 3-iodo-1H-indole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-iodo-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is of particular interest due to its unique chemical structure, which includes an iodine atom at the 3-position and a carboxylate group at the 7-position of the indole ring.
Mechanism of Action
Target of Action
Methyl 3-Iodo-1H-Indole-7-Carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They show various biologically vital properties and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound in a refrigerator . Additionally, safety precautions suggest avoiding dust formation and ensuring adequate ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1H-indole-7-carboxylate typically involves the iodination of a suitable indole precursor. One common method is the electrophilic iodination of methyl 1H-indole-7-carboxylate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1H-indole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Electrophilic Iodination: Iodine, hydrogen peroxide, or sodium hypochlorite under acidic conditions.
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Coupling Reactions: Palladium catalysts, boronic acids, or alkynes under inert atmosphere.
Major Products Formed
Substitution Products: Various 3-substituted indole derivatives depending on the nucleophile used.
Oxidation Products: 3-iodoindole-7-carboxylic acid and other oxidized derivatives.
Coupling Products: Complex indole derivatives with extended conjugation or additional functional groups.
Scientific Research Applications
Methyl 3-iodo-1H-indole-7-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 3-iodo-1H-indole-7-carboxylate can be compared with other indole derivatives, such as:
Methyl 1H-indole-7-carboxylate: Lacks the iodine atom at the 3-position, which can significantly alter its chemical reactivity and biological activity.
3-Bromo-1H-indole-7-carboxylate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and interactions with biological targets.
3-Chloro-1H-indole-7-carboxylate: Another halogenated derivative with different chemical and biological properties due to the presence of chlorine.
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions and potentially improve its biological activity compared to other halogenated derivatives .
Properties
IUPAC Name |
methyl 3-iodo-1H-indole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)7-4-2-3-6-8(11)5-12-9(6)7/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKCXKOTFXOTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.